Cas no 169168-53-0 (Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2R*,3R*),2R*],6b,7aa]]- (9CI))

Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2R*,3R*),2R*],6b,7aa]]- (9CI) structure
169168-53-0 structure
Product Name:Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2R*,3R*),2R*],6b,7aa]]- (9CI)
Número CAS:169168-53-0
MF:C28H43N3O6S3
Megavatios:613.85252404213
CID:157519
PubChem ID:461639
Update Time:2025-04-19

Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2R*,3R*),2R*],6b,7aa]]- (9CI) Propiedades químicas y físicas

Nombre e identificación

    • Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2R*,3R*),2R*],6b,7aa]]- (9CI)
    • carbamic acid, N-[(1R,2R)-3-[(3aR,6S,7aS)-6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-, (2R,3R)-tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester
    • [(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
    • Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)meth
    • Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R
    • BDBM50285977
    • 5-[3(R)-[[(2(R)-cis-Methyl-1,1-dioxotetrahydrothienyl-3(R)-oxy)carbonyl]amino]-4-(phenylthio)-2(R)-hydroxybutyl]-N-(1,1-dimethylethyl)octahydrothieno[3,2-c]pyridine-6(R)-carboxamide
    • 5-(3(R)-(((2(R)-cis-Methyl-1,1-dioxotetrahydrothienyl-3(R)-oxy)carbonyl)amino)-4-(phenylthio)-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide
    • [(1R,2R)-3-((3aR,6S,7aS)-6-tert-Butylcarbamoyl-hexahydro-thieno[3,2-c]pyridin-5-yl)-2-hydroxy-1-phenylsulfanylmethyl-propyl]-carbamic acid (2R,3R)-2-methyl-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl ester
    • CHEMBL99214
    • DTXSID80168677
    • 169168-53-0
    • [(2R,3R)-2-methyl-1,1-dioxo-thiolan-3-yl] N-[(1R,2R)-3-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-2-hydroxy-1-(phenylsulfanylmethyl)propyl]carbamate
    • Renchi: 1S/C28H43N3O6S3/c1-18-24(11-13-40(18,35)36)37-27(34)29-21(17-39-20-8-6-5-7-9-20)23(32)16-31-15-19-10-12-38-25(19)14-22(31)26(33)30-28(2,3)4/h5-9,18-19,21-25,32H,10-17H2,1-4H3,(H,29,34)(H,30,33)/t18-,19-,21+,22+,23-,24-,25+/m1/s1
    • Clave inchi: SSAWLODCPROYGG-GSFGBMHFSA-N
    • Sonrisas: S1CC[C@@H]2CN(C[C@H]([C@H](CSC3C=CC=CC=3)NC(=O)O[C@@H]3CCS([C@@H]3C)(=O)=O)O)[C@H](C(NC(C)(C)C)=O)C[C@H]12

Atributos calculados

  • Calidad precisa: 613.23169
  • Masa isotópica única: 613.23139962g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 9
  • Recuento de átomos pesados: 40
  • Cuenta de enlace giratorio: 11
  • Complejidad: 979
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 7
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.2
  • Superficie del Polo topológico: 184Ų

Propiedades experimentales

  • PSA: 125.04

Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2R*,3R*),2R*],6b,7aa]]- (9CI) Literatura relevante

Proveedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd
上海帛亦医药科技有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos